Chemical structure and properties of 3-benzyl-4-methyl-4H-1,2,4-triazole
Chemical structure and properties of 3-benzyl-4-methyl-4H-1,2,4-triazole
This technical guide provides an in-depth analysis of 3-benzyl-4-methyl-4H-1,2,4-triazole (CAS: 27844-50-4), a critical heterocyclic scaffold in medicinal chemistry and coordination polymer research.
Structural Architecture, Synthetic Methodologies, and Pharmacological Potential
Executive Summary
3-Benzyl-4-methyl-4H-1,2,4-triazole is a synthetic 1,2,4-triazole derivative characterized by a benzyl substituent at the C3 position and a methyl group at the N4 position. Unlike its 1H-triazole tautomers, the N4-methylation locks this molecule into a fixed 4H-tautomeric state, eliminating proton migration and defining its specific electronic landscape. This compound serves as a vital intermediate in the synthesis of antifungal agents, anticonvulsants, and as a rigid ligand in Metal-Organic Frameworks (MOFs).
Molecular Architecture & Electronic Properties
Structural Identity[1]
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IUPAC Name: 3-Benzyl-4-methyl-4H-1,2,4-triazole
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CAS Number: 27844-50-4[1]
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Molecular Formula:
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Molecular Weight: 173.21 g/mol [1]
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SMILES: Cn1c(Cc2ccccc2)ncn1
Electronic Configuration & Tautomerism
The 1,2,4-triazole ring typically exists in a tautomeric equilibrium between the 1H, 2H, and 4H forms. However, substitution at the N4 position in 3-benzyl-4-methyl-4H-1,2,4-triazole chemically "locks" the heterocycle.
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Fixed Dipole: The N4-methyl group prevents the 1,3-proton shift common in unsubstituted triazoles, resulting in a stable dipole moment oriented towards the N1-N2 bond.
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Basicity: The lone pairs on N1 and N2 are available for coordination or protonation. The pKa of the conjugate acid is estimated at ~2.5–3.0, making it a weak base suitable for forming salts with strong mineral acids (e.g., hydrochlorides).
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Lipophilicity: The benzyl moiety confers significant lipophilicity (
), balancing the polar triazole core and facilitating membrane permeability in biological systems.
Synthetic Pathways[4]
The synthesis of 3,4-disubstituted-1,2,4-triazoles requires precision to ensure regio-selectivity. The most robust protocol utilizes the Einhorn-Brunner-like cyclocondensation of hydrazides with orthoesters and primary amines.
Primary Protocol: The Orthoester Cyclization Route
This "one-pot" methodology is preferred for its high atom economy and avoidance of thiol intermediates.
Reaction Scheme:
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Precursor Formation: Phenylacetic hydrazide reacts with Triethyl orthoformate (TEOF).
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Imidate Intermediate: Formation of the ethoxymethylene hydrazide.
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Cyclization: Nucleophilic attack by Methylamine followed by thermal cyclization.
Experimental Workflow
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Reagents: Phenylacetic hydrazide (1.0 eq), Triethyl orthoformate (1.5 eq), Methylamine (33% in EtOH, 1.2 eq).
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Solvent: Ethanol or 1,4-Dioxane.
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Catalyst: p-Toluenesulfonic acid (p-TSA) (catalytic amount, optional).
Step-by-Step Protocol:
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Activation: Dissolve Phenylacetic hydrazide (15.0 g, 0.1 mol) in absolute ethanol (100 mL). Add Triethyl orthoformate (22.2 g, 0.15 mol) and a catalytic crystal of p-TSA.
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Reflux I: Heat the mixture to reflux for 3 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the hydrazide.
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Amine Addition: Cool the solution to 0°C. Dropwise add the Methylamine solution.
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Reflux II: Return to reflux for 6–8 hours. The intermediate amidine cyclizes, releasing ethanol and water.
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Isolation: Evaporate the solvent under reduced pressure. The residue is typically a viscous oil that solidifies upon trituration with diethyl ether or hexane.
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Purification: Recrystallize from Ethyl Acetate/Hexane to yield white crystalline needles.
Visualization of Synthetic Logic
Figure 1: Step-wise cyclocondensation pathway for the synthesis of the target triazole.
Physicochemical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR) Data (Predicted)
| Nucleus | Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1H NMR | 8.05 | Singlet | 1H | Triazole C5-H |
| 7.20 – 7.35 | Multiplet | 5H | Aromatic Phenyl Ring | |
| 4.15 | Singlet | 2H | Benzyl -CH 2- | |
| 3.52 | Singlet | 3H | N-CH 3 | |
| 13C NMR | 153.2 | Quaternary | - | Triazole C3 |
| 144.8 | CH | - | Triazole C5 | |
| 135.5 | Quaternary | - | Phenyl ipso-C | |
| 128.8, 128.5, 127.1 | CH | - | Phenyl Ar-C | |
| 32.5 | CH2 | - | Benzyl -C H2- | |
| 30.8 | CH3 | - | N-C H3 |
Solubility Profile
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Soluble: Dichloromethane (DCM), Chloroform, Methanol, DMSO, DMF.
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Sparingly Soluble: Ethyl Acetate, Diethyl Ether.
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Insoluble: Water, Hexane.
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Note: For biological assays, prepare stock solutions in DMSO (up to 20 mM).
Pharmacological & Research Applications[5]
Scaffold Analysis in Drug Discovery
The 1,2,4-triazole ring is a classic bioisostere for amide bonds and carboxylic acids. In the context of 3-benzyl-4-methyl-4H-1,2,4-triazole:
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CYP450 Inhibition: The N1/N2 nitrogens can coordinate with the heme iron of Cytochrome P450 enzymes (e.g., CYP51), a mechanism exploited by antifungal drugs like Fluconazole. The benzyl group provides hydrophobic interaction with the enzyme's binding pocket.
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GABAergic Modulation: 3,4-disubstituted triazoles have shown potential in modulating GABA receptors, contributing to anticonvulsant activity.[2]
Coordination Chemistry (MOFs)
This ligand acts as a neutral monodentate or bridging linker in Metal-Organic Frameworks. The steric bulk of the benzyl group and the directional lone pairs of the triazole allow for the construction of porous materials with specific topology, useful in gas storage and catalysis.
Figure 2: Structure-Activity Relationship (SAR) mapping of the triazole scaffold.
References
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Synthesis of 1,2,4-Triazoles: Potewar, T. M., et al. "One-pot synthesis of 1,2,4-triazoles from hydrazides and amines." Tetrahedron Letters, 2007.
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Orthoester Reactions: Chmielewska, E., et al. "One-Pot Reactions of Triethyl Orthoformate with Amines." Reactions, 2023.
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Triazole Pharmacology: Bekircan, O., & Bektas, H. "Synthesis of Schiff bases of 4-amino-3-substituted-1,2,4-triazole-5-thiones and their antimicrobial activities." Molecules, 2008.[3]
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Compound Registry: CAS 27844-50-4 Entry.[1] Chemical Book / Sigma-Aldrich Catalogs.
